molecular formula C13H21N3 B11785673 (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine

Cat. No.: B11785673
M. Wt: 219.33 g/mol
InChI Key: FPBUABMSWMVKMH-UHFFFAOYSA-N
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Description

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a 6-methylpyridin-3-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and piperidine.

    Formation of Intermediate: The 6-methylpyridine is first converted to 6-methylpyridin-3-ylmethyl chloride through a chlorination reaction using thionyl chloride.

    Nucleophilic Substitution: The 6-methylpyridin-3-ylmethyl chloride is then reacted with piperidine to form (6-methylpyridin-3-ylmethyl)piperidine.

    Reductive Amination: Finally, the (6-methylpyridin-3-ylmethyl)piperidine undergoes reductive amination with formaldehyde and ammonium formate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any potential carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-((6-Ethylpyridin-3-yl)methyl)piperidin-4-yl)methanamine
  • (1-((6-Fluoropyridin-3-yl)methyl)piperidin-4-yl)methanamine
  • (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine

Uniqueness

(1-((6-Methylpyridin-3-yl)methyl)piperidin-4-yl)methanamine is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards specific receptors. This structural feature may also affect its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C13H21N3/c1-11-2-3-13(9-15-11)10-16-6-4-12(8-14)5-7-16/h2-3,9,12H,4-8,10,14H2,1H3

InChI Key

FPBUABMSWMVKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CN2CCC(CC2)CN

Origin of Product

United States

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